(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide
Description
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Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-20(23-17-10-9-15-5-1-2-6-16(15)13-17)8-3-11-24-21(26)19(29-22(24)28)14-18-7-4-12-27-18/h1-2,4-7,9-10,12-14H,3,8,11H2,(H,23,25)/b19-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBYNFBJHNGAGA-XMHGGMMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide, a thiazolidinone derivative, has garnered attention for its diverse biological activities, particularly in anticancer, anti-inflammatory, and antioxidant contexts. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The structure of this compound consists of a thiazolidinone core linked to a furan moiety and a naphthalene substituent. This unique arrangement contributes to its biological properties.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- A study demonstrated that derivatives of thiazolidinone showed strong antiproliferative activity in leukemia cell lines. The presence of electron-donating groups was crucial for enhancing cytotoxicity, with some compounds achieving an IC50 of less than 10 μM against HepG2 and MCF7 cell lines .
- Another investigation highlighted that the thiazolidinone framework is vital for inducing apoptosis in cancer cells, with flow cytometric analysis confirming the induction of programmed cell death .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5e | HepG2 | 9 | Apoptosis induction |
| 5f | MCF7 | 7 | Apoptosis induction |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored.
- COX Inhibition :
- Similar compounds showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. Studies indicated that some derivatives displayed up to 86% edema inhibition within the first hour post-administration, outperforming traditional NSAIDs like diclofenac .
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives contribute to their therapeutic potential.
- Free Radical Scavenging :
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Study on Thiazolidinones : A comprehensive review indicated that thiazolidinone derivatives could act as potent inhibitors of tyrosinase, which is involved in melanin production, thus suggesting potential applications in skin-related conditions .
- Molecular Docking Studies : Molecular docking simulations have indicated that these compounds can effectively bind to DNA and inhibit topoisomerase II, a target in cancer therapy . This binding affinity correlates with their observed cytotoxic effects.
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : The thiazolidinone core is associated with antibacterial effects, potentially inhibiting bacterial cell wall synthesis through mechanisms similar to those of existing antibiotics.
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. The presence of the furan and thiazolidinone moieties could enhance its interaction with cancer cell targets, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Compounds containing furan and thiazolidinone groups have been evaluated for their anti-inflammatory potential, indicating that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide may also exhibit similar properties .
Case Studies
Several studies have reported on compounds structurally related to this compound, highlighting its potential applications:
- Antimicrobial Studies : A study demonstrated that thiazolidinone derivatives showed promising antibacterial activity against various strains of bacteria, suggesting that similar compounds could be developed for therapeutic use .
- Anticancer Research : In vitro studies indicated that derivatives of thiazolidinones exhibited significant cytotoxicity against several cancer cell lines, paving the way for further exploration of this compound in cancer therapy .
- Docking Studies : Computational studies using molecular docking have suggested that this compound could effectively bind to specific biological targets involved in inflammatory pathways, warranting further investigation into its anti-inflammatory capabilities .
Q & A
Q. Example Docking Results :
| Target | Predicted ΔG (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|
| CDK2 | -9.2 | 1.5 ± 0.3 |
| EGFR | -8.7 | 2.8 ± 0.5 |
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Modify Substituents :
- Furan Ring : Replace with thiophene or pyridine to enhance π-π stacking.
- Naphthalene : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target selectivity.
Biological Assays :
- Test cytotoxicity (MTT assay) and kinase inhibition (ATPase activity).
Key Findings :
- Thiophene Analogues : Show 2× higher CDK2 inhibition but reduced solubility.
- Nitro-Naphthalene Derivatives : Exhibit 90% EGFR inhibition at 10 µM .
Q. ADMET Profile :
| Parameter | Prediction |
|---|---|
| logP | 2.8 |
| HIA (%) | 85 |
| CYP3A4 Inhibition | Moderate |
| Ames Toxicity | Negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
